molecular formula C17H24N2O5S B2529557 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone CAS No. 919246-44-9

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

Cat. No. B2529557
CAS RN: 919246-44-9
M. Wt: 368.45
InChI Key: CJLXPBYEOODZID-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone were not found, indolin-2-one derivatives have been synthesized in the past for various research purposes . For instance, indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized as potential acetylcholine esterase (AChE) inhibitors .


Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is based on the indolin-2-one core, which is a type of indole derivative. Indole derivatives are aromatic compounds that contain a benzopyrrole nucleus .

Scientific Research Applications

Synthesis and Characterization

  • Design and Synthesis : Studies include the synthesis of novel series of thiophene derivatives using 1-(4-morpholinophenyl)ethanone and exploring the potential anti-inflammatory activity. This research offers valuable insights into the molecular modeling and parameters of the synthesized compounds (Helal et al., 2015).

Chemical Reactions and Transformations

  • Bischler-Napieralski Reaction : Research on the treatment of 1-naphthylformamides with POCl₃ shows the formation of 7-5 ring systems, providing insights into unusual chemical reactions and the formation of unique chemical structures (Ishikawa et al., 2000).
  • Crystallization-Induced Diastereoselective Transformation : The efficient stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist, involves a novel crystallization-induced transformation, showcasing an innovative approach in pharmaceutical chemistry (Brands et al., 2003).

Synthesis of Heterocyclic Compounds

  • Synthesis of Isoquinoline Derivatives : Studies demonstrate the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, highlighting methods to prepare complex heterocyclic compounds for potential pharmaceutical applications (Kobayashi et al., 2015).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Bioactive Compounds : Research into the synthesis of N-aryl-isoindolinones from 2-alkylbenzamides via transition metal-free oxidative coupling explores new methods for preparing biologically important compounds (Verma et al., 2015).
  • Molecular Docking and Antibacterial Activity : The synthesis and molecular docking study of novel pyrazole derivatives, including their antibacterial activity against various bacteria, demonstrates the intersection of computational chemistry and microbiology (Khumar et al., 2018).

Environmental and Green Chemistry

  • Eco-Benign Synthesis Methods : A study on the efficient, environmentally friendly synthesis of 3-heterocyclic-substituted isoindolinones highlights advancements in green chemistry (Shen et al., 2013).

Biochemical Research

  • Spectroscopic Probes for Zn2+-Protein Interactions : Research on indo-1 and quin-2 as spectroscopic probes for Zn²⁺-protein interactions contributes to our understanding of biochemical interactions and molecular biology (Jefferson et al., 1990).

Enantioselective Synthesis

  • Synthesis of Chiral Morpholinones : A study describes the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones, essential for organic synthesis and medicinal chemistry (He et al., 2021).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone, as an indole derivative, may also hold potential for future research and development in various fields of study.

properties

IUPAC Name

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-propan-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-13(2)24-12-17(20)19-6-5-14-11-15(3-4-16(14)19)25(21,22)18-7-9-23-10-8-18/h3-4,11,13H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLXPBYEOODZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

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